molecular formula C15H18N+ B11630848 2,2,6-trimethyl-2,3-dihydro-1H-benzo[f]isoindolium

2,2,6-trimethyl-2,3-dihydro-1H-benzo[f]isoindolium

Cat. No.: B11630848
M. Wt: 212.31 g/mol
InChI Key: FCHDKEQQTMPENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,6-TRIMETHYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM is a complex organic compound belonging to the class of heterocyclic compounds It features a fused ring system with both aromatic and non-aromatic components, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6-TRIMETHYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of 2,2,6-TRIMETHYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2,2,6-TRIMETHYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

2,2,6-TRIMETHYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,2,6-TRIMETHYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.

    Imidazole Derivatives: Heterocyclic compounds with a similar ring structure, used in various pharmaceutical applications.

    Triazole Derivatives: Known for their use in antifungal agents and other therapeutic applications.

Uniqueness

2,2,6-TRIMETHYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM is unique due to its specific ring structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H18N+

Molecular Weight

212.31 g/mol

IUPAC Name

2,2,6-trimethyl-1,3-dihydrobenzo[f]isoindol-2-ium

InChI

InChI=1S/C15H18N/c1-11-4-5-12-7-14-9-16(2,3)10-15(14)8-13(12)6-11/h4-8H,9-10H2,1-3H3/q+1

InChI Key

FCHDKEQQTMPENK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C[N+](C3)(C)C)C=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.